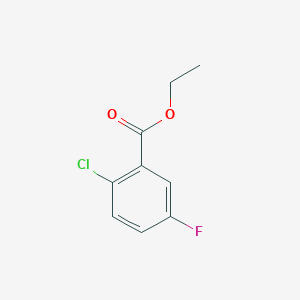

Ethyl 2-chloro-5-fluorobenzoate

Beschreibung

The study and application of halogenated organic compounds have been a cornerstone of chemical research for over a century, leading to profound advancements across numerous industries. nih.gov Ethyl 2-chloro-5-fluorobenzoate, as a member of this class, embodies the strategic use of halogen atoms to fine-tune molecular properties and reactivity.

Halogenated benzoates, esters derived from benzoic acids containing one or more halogen atoms, are pivotal intermediates in modern organic synthesis. The introduction of halogens—such as chlorine, bromine, and fluorine—onto the benzoate (B1203000) ring dramatically influences the molecule's electronic properties and reactivity. This strategic halogenation can enhance the compound's utility in several ways:

Activating Groups for Nucleophilic Substitution: The electron-withdrawing nature of halogens can activate the aromatic ring for nucleophilic aromatic substitution reactions, a fundamental transformation in organic chemistry.

Handles for Cross-Coupling Reactions: Halogen atoms serve as excellent "handles" for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Modulation of Biological Activity: In medicinal chemistry, the incorporation of halogens can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. Halogen bonding can enhance binding affinity to biological targets, and the atoms can block metabolic pathways, thereby increasing a drug's half-life. Studies have shown that adding a halogenated benzoyl group can enhance the anti-fungal activity of natural products. ossila.com

Tuning of Physical Properties: Halogenation impacts physical properties such as lipophilicity, melting point, and boiling point, which is crucial for materials science applications and for optimizing compounds for specific biological or industrial applications. upfluorochem.com

The versatility of halogenated benzoates makes them indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. upfluorochem.com

Among the halogens, fluorine holds a unique and increasingly important position in chemical research. The strategic incorporation of fluorine atoms into organic molecules can impart remarkable properties. Fluorinated aromatic esters, including compounds like this compound, are subjects of significant academic interest for several reasons:

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. Replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, a common strategy in drug design to improve a molecule's stability and bioavailability.

Enhanced Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance a molecule's binding affinity and selectivity for a specific enzyme or receptor. For instance, the precursor to the title compound, 5-Chloro-2-fluorobenzoic acid, is used in designing potent kinase inhibitors where the halogen substituents are crucial for binding affinity. ossila.com

Unique Electronic Effects: Fluorine is the most electronegative element, and its presence can significantly alter the acidity, basicity, and reactivity of nearby functional groups. This allows for fine-tuning of a molecule's chemical behavior.

Applications in Materials Science: Fluorinated compounds are used to create materials with special properties, such as polymers with high thermal stability and chemical resistance. The precursor, 5-Chloro-2-fluorobenzoic acid, has been used in the synthesis of polymeric electrolyte membranes for fuel cells. ossila.com

Academic research continues to explore new methods for synthesizing fluorinated aromatic compounds and to understand the profound effects of fluorination on molecular properties and function. These esters are often key intermediates in creating novel pharmaceuticals, agrochemicals, and high-performance materials. chemsrc.com

Chemical Compound Data

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-chloro-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWENTXANAYAWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022333 | |

| Record name | Ethyl 2-chloro-5-fluoro-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-63-2 | |

| Record name | Benzoic acid, 2-chloro-5-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-5-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-chloro-5-fluoro-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Chloro 5 Fluorobenzoate

Esterification Routes to Ethyl 2-chloro-5-fluorobenzoate

The most direct and widely employed method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid. This classical transformation involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Precursor Sourcing and Synthesis of 2-Chloro-5-fluorobenzoic Acid Derivatives

The synthesis of 2-chloro-5-fluorobenzoic acid can be achieved through several routes, often starting from more readily available precursors. One common strategy involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction. For instance, the synthesis of a related compound, 2-chloro-5-iodobenzoic acid, starts from methyl anthranilate, which undergoes iodination, followed by a Sandmeyer reaction to introduce the chloro group, and finally hydrolysis to the carboxylic acid. google.comgoogle.com A similar strategy could be envisioned for the synthesis of 2-chloro-5-fluorobenzoic acid, likely starting from an aminofluorobenzoic acid derivative.

Another approach involves the direct halogenation and functional group manipulation of simpler aromatic compounds. For example, the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid is achieved through the nitration of 2-chloro-4-fluorobenzoic acid. google.comwipo.int This highlights the possibility of introducing the required substituents onto a benzoic acid scaffold through a series of electrophilic aromatic substitution reactions.

Furthermore, the synthesis of related dihalogenated benzoic acids, such as 5-chloro-2-fluorobenzoic acid, has been documented, where it can be converted to the corresponding benzoyl chloride using thionyl chloride, a common step in preparing for esterification. ossila.com

The choice of synthetic route for the precursor acid often depends on the availability and cost of starting materials, as well as the desired purity and yield.

Optimization of Esterification Conditions for this compound

The esterification of 2-chloro-5-fluorobenzoic acid with ethanol is typically an equilibrium-controlled process. To drive the reaction towards the formation of the ethyl ester, several strategies can be employed. The use of an excess of ethanol can shift the equilibrium to the product side. Additionally, the removal of water, a byproduct of the reaction, using techniques such as azeotropic distillation with a suitable solvent (e.g., toluene) can significantly improve the yield.

The reaction is most commonly catalyzed by strong mineral acids such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by ethanol.

Key parameters that can be optimized to maximize the yield and reaction rate include:

Catalyst Loading: The concentration of the acid catalyst influences the reaction rate. However, excessive amounts can lead to side reactions and purification challenges.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. The optimal temperature is a balance between reaction speed and selectivity.

Reaction Time: The reaction is monitored until completion, which can be determined by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A study on the esterification of fatty acids, which shares mechanistic principles with the synthesis of this compound, highlighted the significant influence of temperature and the ratio of alcohol to carboxylic acid on the reaction conversion.

Alternative Synthetic Pathways to Analogues of this compound

While direct esterification is the most common route, alternative synthetic strategies, particularly for creating analogues of this compound, are of considerable interest. These methods can offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.

Nucleophilic Acyl Substitution Strategies for Related Benzoates

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry that can be applied to the synthesis of benzoate (B1203000) esters. pearson.comscribd.commsu.edulibretexts.orgmasterorganicchemistry.com This strategy involves the reaction of a nucleophile, in this case, an alcohol or alkoxide, with a carboxylic acid derivative that has a better leaving group than the hydroxyl group of the parent acid.

A common approach is the use of an acyl chloride . 2-Chloro-5-fluorobenzoic acid can be converted to its more reactive acyl chloride, 2-chloro-5-fluorobenzoyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to afford this compound in high yield.

| Reagent | Product | Advantage |

| Thionyl Chloride | 2-chloro-5-fluorobenzoyl chloride | Gaseous byproducts (SO₂ and HCl) are easily removed. |

| Oxalyl Chloride | 2-chloro-5-fluorobenzoyl chloride | Reaction can often be performed under milder conditions. |

Another related strategy is the use of a carboxylic anhydride (B1165640) . While less common for simple ester synthesis, a mixed anhydride could be formed from 2-chloro-5-fluorobenzoic acid, which would then react with ethanol.

The general mechanism for nucleophilic acyl substitution involves the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl group. The reactivity of the carboxylic acid derivative is directly related to the ability of the leaving group to depart.

Hydrocarbon Boronation and Boric Acid Ester Oxidation in Similar Ester Synthesis

More advanced synthetic methodologies, such as those involving organoboron compounds, offer novel approaches to ester synthesis. While not a direct mainstream method for a simple molecule like this compound, the principles of hydroboration and subsequent oxidation can be applied to the synthesis of more complex esters.

The hydroboration-oxidation reaction is a two-step organic chemical reaction that converts an alkene into a neutral alcohol. researchgate.netmasterorganicchemistry.com The reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon. The initial step involves the addition of a borane (B79455) (such as BH₃ or its complexes) across the double bond of an alkene to form an organoborane. In the second step, the organoborane is oxidized, typically with hydrogen peroxide in a basic solution, to yield the alcohol.

A related process involves the formation of borate (B1201080) esters . In some cases, the oxidation of hydrocarbons in the presence of boric acid can lead to the formation of borate esters. google.com These borate esters can then potentially be transesterified with an alcohol like ethanol to yield the desired ester.

Furthermore, metal-catalyzed C-H borylation reactions have emerged as powerful tools for the functionalization of hydrocarbons, converting C-H bonds into C-B bonds. borates.today An aromatic C-H bond could, in principle, be borylated and then oxidized to a phenol (B47542), which could subsequently be converted to an ester. However, for a molecule with existing chloro and fluoro substituents, regioselectivity would be a significant challenge.

While these boronation-based methods are more complex than direct esterification, they offer potential for the synthesis of structurally diverse benzoate analogues that may not be accessible through traditional routes.

Process Development and Industrial Feasibility in this compound Synthesis

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. The synthesis of this compound is no exception.

The commercial availability of both 2-chloro-5-fluorobenzoic acid and its ethyl ester suggests that industrially viable processes have been established. sigmaaldrich.comchemicalbook.com The direct esterification of the carboxylic acid is likely the preferred industrial method due to its atom economy and the relatively low cost of the starting materials (ethanol and an acid catalyst).

For industrial-scale production, batch reactors are commonly used. However, for certain exothermic reactions or processes requiring precise control, continuous flow reactors, including microreactors, are gaining traction. A study on the kilogram-scale synthesis of 2,4,5-trifluorobromobenzene, a related halogenated aromatic compound, demonstrated the successful use of a continuous microflow process. researchgate.net This approach offers advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation.

Key considerations for the industrial synthesis of this compound include:

Raw Material Sourcing: Consistent and cost-effective supply of 2-chloro-5-fluorobenzoic acid and ethanol.

Reaction Optimization: Fine-tuning of reaction parameters (temperature, pressure, catalyst loading, reaction time) to maximize yield and throughput while minimizing energy consumption.

Product Purification: Development of efficient and scalable purification methods, such as distillation or crystallization, to achieve the desired product purity.

Waste Management: Implementation of procedures for the safe handling and disposal or recycling of byproducts and waste streams, such as the acidic catalyst and any solvent used.

Safety: A thorough risk assessment of the process, considering the handling of corrosive acids and flammable solvents.

The development of robust and efficient industrial processes for the synthesis of this compound is critical to ensuring its continued availability for the production of valuable end-products.

| Parameter | Laboratory Scale | Industrial Scale |

| Equipment | Glassware (flasks, condensers) | Large-scale reactors (glass-lined or stainless steel), distillation columns |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Process Control | Manual monitoring | Automated control systems (temperature, pressure, pH) |

| Safety | Fume hood, personal protective equipment | Comprehensive safety protocols, dedicated infrastructure |

| Cost Focus | Reagent cost | Overall process cost (raw materials, energy, labor, waste disposal) |

Mechanistic Investigations and Reaction Pathways Involving Ethyl 2 Chloro 5 Fluorobenzoate

Influence of Halogen Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in ethyl 2-chloro-5-fluorobenzoate is primarily dictated by the electronic effects of the chlorine and fluorine substituents. Both halogens exert two opposing effects: the inductive effect (-I) and the resonance effect (+R or +M). stackexchange.com

Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine atoms withdraw electron density from the benzene (B151609) ring through the sigma (σ) bond framework. libretexts.orgmsu.edu This electron-withdrawing inductive effect deactivates the ring towards electrophilic attack, making it less reactive than benzene itself. msu.edulumenlearning.com The inductive effect of fluorine is stronger than that of chlorine.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system through resonance. libretexts.org This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions, and would typically activate the ring towards electrophilic substitution. msu.edu

Reaction Kinetics and Proposed Mechanisms for Ester Transformations

The ester functional group in this compound is susceptible to transformations such as hydrolysis. The kinetics of ester hydrolysis are influenced by factors like pH and temperature. For instance, the hydrolysis of a related compound, ethyl 2-(aminosulfonyl)benzoate, has been shown to be acid-catalyzed and follows pseudo-first-order kinetics. nih.gov The rate of this reaction increases with both temperature and pH. nih.gov

A proposed general mechanism for the base-catalyzed hydrolysis of an ester like this compound involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate anion and ethanol (B145695).

Electrophilic Aromatic Substitution Patterns on the 2-chloro-5-fluorobenzoate Moiety

Despite the deactivation of the aromatic ring by the halogen and ester substituents, electrophilic aromatic substitution (EAS) can still occur, albeit under harsher conditions. The directing influence of the existing substituents determines the position of the incoming electrophile.

Halogens are considered ortho, para-directors, despite being deactivating. libretexts.orglibretexts.org This is because the resonance effect, which donates electron density to the ortho and para positions, stabilizes the carbocation intermediate (the Wheland intermediate) formed during electrophilic attack at these positions more effectively than at the meta position. msu.edu

In this compound, the directing effects of the substituents are as follows:

-Cl (at C2): Ortho, para-director. Directs to positions 3 and 6.

-F (at C5): Ortho, para-director. Directs to positions 4 and 6.

-COOEt (at C1): Meta-director. Directs to positions 3 and 5.

The positions on the ring are influenced by these competing directing effects. The most likely positions for electrophilic attack would be those activated by the halogens and not strongly deactivated by the ester group. The substitution pattern will be a result of the interplay between these electronic effects and steric hindrance.

Nucleophilic Aromatic Substitution Potential of this compound

The electron-deficient nature of the aromatic ring in this compound, due to the presence of two electron-withdrawing halogen atoms and an ester group, makes it a potential candidate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups.

The chlorine atom at the C2 position can act as a leaving group. The reaction would proceed via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity. The rate of SNAr is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. The fluorine atom and the ester group on the ring would contribute to this stabilization.

Catalytic Transformations Involving the Ester Functional Group

The ethyl ester group of this compound can undergo various catalytic transformations. A key reaction is catalytic hydrolysis, which can be achieved under acidic or basic conditions to yield 2-chloro-5-fluorobenzoic acid. This transformation is fundamental for converting the ester into a carboxylic acid, which can then be used in a wider range of synthetic applications.

Another important catalytic transformation is transesterification, where the ethyl group of the ester is exchanged with another alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester functionality.

Derivatives and Analogues of Ethyl 2 Chloro 5 Fluorobenzoate: Synthesis and Structural Elucidation

Synthesis and Characterization of Alkyl Ester Analogues (e.g., Methyl Esters)

The synthesis of alkyl ester analogues of ethyl 2-chloro-5-fluorobenzoate, such as the corresponding methyl ester, is a fundamental transformation in medicinal and organic chemistry. This process allows for the fine-tuning of the molecule's physicochemical properties.

A standard method for preparing mthis compound is through the esterification of 2-chloro-5-fluorobenzoic acid. chemimpex.com This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

The characterization of these alkyl ester analogues is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, are employed to elucidate the molecular structure. chemicalbook.comnih.gov Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compound. chemicalbook.com

Exploration of Substituted Benzoate (B1203000) Derivatives with Chloro and Fluoro Moieties

The chemical versatility of the benzoate ring in this compound allows for the introduction of various substituents, leading to a wide array of derivatives with unique electronic and steric properties.

Introduction of Additional Halogenated Substituents (e.g., Bromination, Chlorosulfonation)

The introduction of additional halogen atoms onto the 2-chloro-5-fluorobenzoate scaffold can significantly influence the compound's reactivity and potential applications.

Bromination: The bromination of 2-chloro-5-fluorobenzoic acid or its esters can lead to the formation of compounds like 4-bromo-2-chloro-5-fluorobenzoic acid and its corresponding esters. cymitquimica.combldpharm.com For instance, ethyl 5-bromo-2-chloro-4-fluorobenzoate and ethyl 4-bromo-2-chloro-5-fluorobenzoate are examples of such derivatives. bldpharm.combldpharm.com These reactions often utilize brominating agents in the presence of a suitable solvent. The precise positioning of the bromine atom is directed by the existing substituents on the aromatic ring.

Chlorosulfonation: Chlorosulfonation is another important reaction for modifying the benzoate ring. This process involves reacting the parent compound with chlorosulfonic acid, leading to the introduction of a chlorosulfonyl group (-SO₂Cl). An example of a product from such a reaction is 2-chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid. bldpharm.com This functional group can then be further derivatized, for example, by reaction with amines to form sulfonamides. google.com

The synthesis of these polyhalogenated derivatives expands the library of available building blocks for various synthetic applications.

| Derivative Name | CAS Number | Additional Substituent |

| Ethyl 4-bromo-2-chloro-5-fluorobenzoate | 1228376-44-0 | 4-Bromo |

| Ethyl 5-bromo-2-chloro-4-fluorobenzoate | 351325-30-9 | 5-Bromo, 4-Fluoro |

| 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid | 1242338-93-7 | 3-Chlorosulfonyl |

Nitration Reactions on Halogenated Benzoate Rings

Nitration of the halogenated benzoate ring introduces a nitro group (-NO₂), a versatile functional group that can serve as a precursor for other functionalities, such as amino groups. The nitration of o-chlorobenzoic acid is a known method to produce 2-chloro-5-nitrobenzoic acid. patsnap.comprepchem.comgoogle.com The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. prepchem.com The resulting nitro compound can then be esterified to yield esters like ethyl 2-chloro-5-nitrobenzoate. chemicalbook.comambeed.com

The position of nitration is influenced by the directing effects of the existing chloro and fluoro substituents on the aromatic ring. The presence of these deactivating, ortho-para directing groups can lead to the formation of specific isomers. It has been noted that the nitration of 2-chloro-4-fluorobenzoic acid can produce some impurities. google.com

Incorporation of the 2-chloro-5-fluorobenzoate Motif into Complex Polycyclic Systems

The 2-chloro-5-fluorobenzoate unit serves as a valuable building block for the synthesis of more complex, polycyclic molecules, including those with potential biological activity.

Indoline (B122111) and Isoindoline (B1297411) Derivatives

The 2-chloro-5-fluorobenzoate moiety can be incorporated into indoline and isoindoline frameworks. These nitrogen-containing heterocyclic systems are prevalent in many biologically active compounds. The synthesis of such derivatives can involve multi-step reaction sequences. For example, a substituted indoline can be reacted with a derivative of 2-chloro-5-fluorobenzoic acid to form a more complex molecule. The synthesis of various indoline derivatives often involves steps like N-alkylation, nitration, and reduction. nih.govgoogle.com

Pyrrole (B145914) and Quinoline (B57606) Scaffolds

The 2-chloro-5-fluorobenzoate scaffold is also utilized in the construction of pyrrole and quinoline ring systems, which are important heterocyclic cores in medicinal chemistry.

Pyrrole Derivatives: The synthesis of pyrrole derivatives can be achieved through various methods, including the Clauson-Kaas reaction, which involves the reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran. nih.gov A notable example is the synthesis of ethyl-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, a key intermediate for certain drugs. tdcommons.org The synthesis can proceed through a chloro-intermediate, ethyl-2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. tdcommons.org Another approach involves the reaction of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with hydrogen in the presence of a palladium catalyst. patsnap.com

Quinoline Derivatives: Quinolines can be synthesized via several named reactions, including the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov The 2-chloro-5-fluorobenzoate moiety can be incorporated into quinoline structures to create novel analogues. For instance, fluorinated quinoline analogues have been synthesized from starting materials like 2-fluoroaniline (B146934) and substituted benzoic acids. nih.gov These syntheses often involve multiple steps, including cyclization and subsequent modification of the quinoline core.

Pyrimidinone-containing Analogues

The synthesis of pyrimidinone-containing analogues derived from this compound is a multi-step process that necessitates the initial conversion of the benzoate ester into more reactive intermediates. These intermediates can then undergo cyclization reactions with appropriate reagents to form the desired pyrimidinone ring system. A common strategy involves the transformation of the starting material into a β-enaminone or a related derivative, which can then be cyclized with a source of nitrogen and a carbonyl group.

One plausible synthetic route begins with the hydrolysis of this compound to its corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid. This acid is then converted to the more reactive acyl chloride, 2-chloro-5-fluorobenzoyl chloride. The acyl chloride can subsequently be used in a variety of condensation reactions to construct the pyrimidinone scaffold.

For instance, the reaction of 2-chloro-5-fluorobenzoyl chloride with an enamine can lead to the formation of a β-ketoenamine, a key precursor for pyrimidinone synthesis. Alternatively, the acyl chloride can be reacted with a β-ketoester to form a 1,3-dicarbonyl compound. This intermediate can then be condensed with urea (B33335) or a substituted urea in the presence of an acid or base catalyst to yield the pyrimidinone ring.

Another approach involves the initial amidation of this compound to produce 2-chloro-5-fluorobenzamide. This amide can then be subjected to a variety of cyclization strategies. For example, it can be reacted with a β-ketoester in the presence of a dehydrating agent to form a pyrimidinone derivative.

A representative, though not exhaustive, synthetic scheme is outlined below:

Step 1: Hydrolysis of this compound this compound is hydrolyzed under basic conditions, typically using an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield 2-chloro-5-fluorobenzoic acid.

Step 2: Formation of the Acyl Chloride The resulting carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce 2-chloro-5-fluorobenzoyl chloride.

Step 3: Synthesis of a β-Ketoester Derivative The acyl chloride is reacted with the magnesium salt of an ethyl malonate half-ester, followed by decarboxylation, to yield an ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate.

Step 4: Cyclization to form the Pyrimidinone Ring The resulting β-ketoester is then condensed with a suitable amidine, such as acetamidine (B91507) hydrochloride, in the presence of a base like sodium ethoxide, to afford the final pyrimidinone-containing analogue.

The structural elucidation of these pyrimidinone analogues is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS), to confirm the presence of the characteristic pyrimidinone ring and the desired substitution pattern.

Synthesis of Heteroaromatic Analogues (e.g., Nicotinate (B505614) and Pyrazine (B50134) Derivatives)

The synthesis of heteroaromatic analogues from this compound often requires significant modification of the starting material to introduce the necessary atoms for the new heterocyclic ring.

Nicotinate Derivatives

A prominent example of a heteroaromatic analogue is a nicotinate derivative, specifically ethyl 2-chloro-5-fluoronicotinate. The synthesis of this compound is well-documented and typically starts from a more highly halogenated precursor, such as ethyl 2,6-dichloro-5-fluoronicotinate. nih.gov

The process involves the selective reduction of the 6-chloro group. In a typical procedure, ethyl 2,6-dichloro-5-fluoronicotinate is dissolved in a mixture of acetic acid and water. nih.gov Zinc powder is then added portion-wise while the reaction temperature is controlled. nih.gov The zinc acts as a reducing agent, selectively removing the chlorine atom at the 6-position of the pyridine (B92270) ring. Following the reaction, the product is extracted with an organic solvent, such as ethyl acetate, and purified by distillation under reduced pressure. nih.gov

The structural confirmation of ethyl 2-chloro-5-fluoronicotinate is carried out using standard analytical methods. NMR spectroscopy is used to verify the presence and positions of the substituents on the pyridine ring, while mass spectrometry confirms the molecular weight of the compound.

Pyrazine Derivatives

The synthesis of pyrazine derivatives from this compound is a more complex transformation that necessitates the construction of the pyrazine ring. A plausible, albeit multi-step, synthetic pathway would involve the initial conversion of the starting material into key intermediates that can undergo a condensation reaction to form the pyrazine ring.

A hypothetical synthetic route could begin with the conversion of this compound to 2-amino-5-fluorobenzaldehyde (B139799). This transformation can be achieved through a series of steps, including amination of the chloro group, reduction of the ester to an alcohol, and subsequent oxidation to the aldehyde.

In parallel, a second molecule of 2-amino-5-fluorobenzaldehyde could be oxidized to the corresponding α-ketoaldehyde. The condensation of the 2-amino-5-fluorobenzaldehyde with the α-ketoaldehyde derivative would then lead to the formation of a dihydropyrazine (B8608421) intermediate, which can be subsequently oxidized to the aromatic pyrazine derivative.

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Chloro 5 Fluorobenzoate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of Ethyl 2-chloro-5-fluorobenzoate. Through ¹H, ¹³C, and ¹⁹F NMR, the precise electronic environment of each magnetically active nucleus can be mapped.

¹H NMR: The proton NMR spectrum provides information on the ethyl ester group and the aromatic protons. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern seen in analogues like ethyl benzoate (B1203000). rsc.org The aromatic region for this compound is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. By analyzing the spectra of simpler analogues like ethyl 2-chlorobenzoate (B514982) and ethyl 2-fluorobenzoate (B1215865), one can predict the chemical shifts. For instance, in ethyl benzoate, the aromatic protons appear in the range of δ 7.2-8.0 ppm. rsc.orgrsc.org The electron-withdrawing nature of the chlorine and fluorine atoms in this compound would shift the aromatic protons downfield.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon atoms. Key signals include those from the carbonyl carbon (C=O) of the ester, typically found around 165-167 ppm, and the carbons of the ethyl group. rsc.org The aromatic carbons exhibit shifts influenced by the attached halogen substituents. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. Data from analogues like ethyl 4-chlorobenzoate (B1228818) and ethyl 2-fluorobenzoate helps in assigning the aromatic signals. chemicalbook.comchemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, a single resonance is expected, with its chemical shift providing information about the electronic environment around the fluorine atom. Coupling between the ¹⁹F nucleus and adjacent aromatic protons (³JHF) would be observable in the ¹H NMR spectrum, aiding in the definitive assignment of the aromatic proton signals.

Interactive Data Table: Predicted NMR Data for this compound based on Analogues

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | Ethyl (-CH₂) | ~4.4 | Quartet (q) | JHH ≈ 7.1 |

| ¹H | Ethyl (-CH₃) | ~1.4 | Triplet (t) | JHH ≈ 7.1 |

| ¹H | Aromatic (H3, H4, H6) | 7.2 - 7.8 | Multiplets (m) | JHH, JHF |

| ¹³C | Carbonyl (C=O) | 164 - 166 | Singlet or Doublet (due to JCF) | |

| ¹³C | Aromatic (C1-C6) | 115 - 165 | Doublets (due to JCF) and Singlets | ¹JCF, ²JCF, ³JCF |

| ¹³C | Ethyl (-CH₂) | ~62 | Singlet | |

| ¹³C | Ethyl (-CH₃) | ~14 | Singlet | |

| ¹⁹F | Fluoroaromatic (C-F) | -110 to -120 | Multiplet | JFH |

Note: Predicted values are based on data from analogues such as ethyl benzoate, ethyl chlorobenzoates, and ethyl fluorobenzoates. rsc.orgrsc.orgchemicalbook.comchemicalbook.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pathway Analysis (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation patterns of this compound, confirming its elemental composition. The nominal molecular weight of this compound (C₉H₈ClFO₂) is 202.61 g/mol . chemsrc.com

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS) are commonly employed. iucr.orgbldpharm.com ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 203. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the [M] peak.

The fragmentation pathway can be predicted by studying related structures like Ethyl 2-chlorobenzoate. nih.govnist.gov Common fragmentation patterns for ethyl esters include:

Loss of an ethoxy radical (•OCH₂CH₃): leading to a benzoyl cation [M-45]⁺.

Loss of ethylene (B1197577) (C₂H₄): via a McLafferty rearrangement, resulting in a carboxylic acid radical cation [M-28]⁺.

Subsequent loss of carbon monoxide (CO): from the benzoyl cation.

Analysis of these fragmentation pathways provides robust confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of the ester functional group. A prominent, sharp peak corresponding to the carbonyl (C=O) stretch is expected in the region of 1720-1740 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester group around 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric). The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-Cl and C-F stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹. For example, the IR spectrum of ethyl chloroacetate (B1199739) shows a strong C=O band at 1748.9 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations are often stronger and more defined in the Raman spectrum compared to the IR spectrum. This technique is particularly useful for observing the symmetric vibrations of the molecule. Studies on related compounds like 2-chloro-5-fluoro phenol (B47542) and 2-amino-5-fluorobenzoic acid have utilized Raman spectroscopy to analyze their vibrational modes in detail. researchgate.netnih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3150 | IR, Raman |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 3000 | IR, Raman |

| C=O Stretch (Ester) | -C(=O)-O- | 1720 - 1740 | IR (Strong), Raman |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | IR, Raman |

| C-O Stretch (Asymmetric) | C-O-C | 1250 - 1300 | IR, Raman |

| C-F Stretch | Ar-F | 1100 - 1200 | IR |

| C-Cl Stretch | Ar-Cl | 600 - 800 | IR |

Note: Wavenumbers are approximate and based on data from analogous compounds. iucr.orgnih.govresearchgate.netresearchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile organic compounds like this compound. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. researchgate.net These methods are quantitative and can be validated according to ICH guidelines for parameters like linearity, precision, and accuracy, making them suitable for quality control. ekb.eg For instance, a validated RP-HPLC method was developed for 2,4,6-trifluorobenzoic acid and its impurities, demonstrating the power of this technique for analyzing halogenated aromatics. ekb.eg

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor reaction progress in real-time. rsc.org A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate (stationary phase) and eluted with an appropriate solvent system (mobile phase), often a mixture of hexane (B92381) and ethyl acetate. The separation of spots, visualized under UV light, indicates the consumption of reactants and the formation of the product.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis of Related Compounds

Studies on various substituted benzoic acids and their esters reveal key structural features. nih.gov For example, the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate shows details of the ester group's conformation and how molecules pack in the crystal lattice through weak C-H···π interactions. iucr.orgresearchgate.net Similarly, the analysis of 2-fluorobenzoic acid and 2-chlorobenzoic acid highlights the existence of different conformers (cis and trans) depending on the orientation of the carboxylic acid group relative to the benzene (B151609) ring. nih.govresearchgate.net In the solid state, such molecules often form hydrogen-bonded dimers. eurjchem.comresearchgate.net

For this compound, X-ray crystallography would be expected to reveal a nearly planar benzene ring. The orientation of the ethyl ester group relative to the ring is a key conformational feature. Intermolecular forces, such as dipole-dipole interactions and π–π stacking, would likely play a significant role in the crystal packing.

Applications of Ethyl 2 Chloro 5 Fluorobenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Benzoic Acid Derivatives

The structure of Ethyl 2-chloro-5-fluorobenzoate allows for its transformation into a variety of other benzoic acid derivatives. The ethyl ester group can be readily hydrolyzed under acidic or basic conditions to yield 2-chloro-5-fluorobenzoic acid. chemimpex.com This carboxylic acid is itself a key intermediate, serving as a starting point for further functionalization.

The presence of both chlorine and fluorine on the aromatic ring allows for selective chemical manipulation. These halogenated benzoic acids are important precursors for creating high-value chemical entities. For instance, related halogenated benzoic acids are used in the synthesis of hypoglycemic drugs like Dapagliflozin and Empagliflozin. google.comgoogle.com The synthesis of these complex pharmaceuticals often involves the transformation of a substituted benzoic acid core.

Furthermore, the halogen atoms on the ring can be replaced or can direct the addition of other functional groups, leading to a wide range of substituted benzoic acid derivatives. For example, bromination of similar o-halobenzoic acids is a known method to introduce a bromine atom, creating compounds like 2-halo-5-bromobenzoic acid, which are also valuable in pharmaceutical synthesis. google.com

Table 1: Properties and Synthetic Potential of this compound

| Property | Value / Description | Synthetic Relevance |

| CAS Number | 57381-63-2 chemsrc.com | Unique identifier for the specific compound. |

| Molecular Formula | C₉H₈ClFO₂ | Indicates the elemental composition. |

| Molecular Weight | 202.61 g/mol chemicalbook.com | Important for stoichiometric calculations in synthesis. |

| Functional Groups | Ethyl Ester, Aryl Chloride, Aryl Fluoride (B91410) | Provides multiple sites for chemical reactions. |

| Key Transformation | Ester Hydrolysis | Converts the ethyl ester to a carboxylic acid (2-chloro-5-fluorobenzoic acid), a versatile intermediate. chemimpex.com |

| Halogen Reactivity | C-Cl and C-F bonds | Can participate in nucleophilic substitution and cross-coupling reactions. |

Building Block for the Construction of Complex Heterocyclic Compounds

This compound is a valuable building block for constructing complex heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The functional groups on the molecule can be strategically manipulated to form various ring systems.

One common strategy involves converting the ethyl ester into a hydrazide by reacting it with hydrazine (B178648) hydrate. This resulting hydrazide is a key precursor that can undergo cyclization reactions with various reagents. For example, reaction with carbon disulfide can lead to the formation of oxadiazole rings, while reaction with thiosemicarbazide (B42300) can be used to construct triazole rings. uobaghdad.edu.iq

Additionally, the aromatic halogen atoms can participate in cyclization reactions to form fused heterocyclic systems. For instance, derivatives of 2,4-dichloro-5-fluorobenzoic acid are used as important intermediates in the synthesis of quinolone-based antibacterial drugs. google.com The synthesis of various benzothiazole (B30560) and benzimidazole (B57391) derivatives also relies on halogenated aromatic precursors, where the halogen acts as a leaving group or directs the cyclization. uobaghdad.edu.iqchemmethod.com The reactivity of this compound makes it suitable for similar synthetic strategies aimed at producing complex, biologically active heterocyclic molecules.

Role in Multi-step Organic Transformations Requiring Aryl Halide Reactivity

The chloro and fluoro substituents on the aromatic ring of this compound are pivotal for its role in multi-step organic transformations. These aryl halide groups enable a range of reactions that are fundamental to modern organic synthesis.

The electron-withdrawing nature of the halogens, particularly fluorine, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of a halide by a nucleophile, which is a common strategy for introducing new functional groups onto the ring.

Furthermore, the aryl chloride bond is particularly well-suited for transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The utility of halogenated aromatics as intermediates is highlighted by their use in the synthesis of complex drugs. custchemvip.comalfa-industry.com For example, the synthesis of the dry-eye disease drug Lifitegrast involves key intermediates derived from halogenated phenyl compounds, demonstrating the importance of aryl halide reactivity in constructing complex pharmaceutical agents. researchgate.net The presence of two different halogens on this compound offers the potential for selective or sequential cross-coupling reactions, further enhancing its synthetic utility.

Development of Novel Synthetic Reagents Utilizing the 2-chloro-5-fluorobenzoate Scaffold

The unique electronic properties of the 2-chloro-5-fluorobenzoate scaffold make it an attractive platform for the development of novel synthetic reagents. While the compound itself is primarily used as an intermediate, its core structure can be incorporated into larger molecules designed to perform specific functions in synthesis. Fluorinated building blocks are widely recognized for their ability to modify the steric and electronic properties of molecules, which can be harnessed to create new reagents for fluorination or other transformations. tcichemicals.com

The arrangement of two electron-withdrawing halogen atoms and an ester group on the benzene (B151609) ring creates a specific electronic environment. This scaffold could be used, for example, to design new chiral ligands for asymmetric catalysis. The electronic properties could influence the selectivity and activity of a metal catalyst coordinated to such a ligand. Similarly, the scaffold could be a component of novel organocatalysts, where the electronic nature of the ring is tuned to activate substrates in a desired manner. While specific, named reagents based on this exact scaffold are not widely documented, the principles of reagent design suggest its potential as a valuable and tunable platform for creating future synthetic tools. tcichemicals.com

Role of Ethyl 2 Chloro 5 Fluorobenzoate and Its Derivatives in Medicinal Chemistry Research

Synthesis of Active Pharmaceutical Ingredients (APIs) and Lead Compounds

The chemical reactivity of the chloro, fluoro, and ester groups on the ethyl 2-chloro-5-fluorobenzoate ring makes it a valuable starting material or intermediate for constructing more complex molecular architectures. Researchers have utilized this scaffold to develop a variety of potential therapeutic agents.

Development of Antibacterial Agents (e.g., Norfloxacin Analogues)

The core structure of this compound is foundational to the synthesis of certain quinolone antibiotics. The parent compound, 2,4-dichloro-5-fluorobenzoic acid, is a key intermediate in the production of quinolone-based antibacterials, including the widely used drug Ciprofloxacin. google.com The substitution of a fluorine atom at the C-6 position of the quinolone core is a critical modification that leads to the highly effective class of drugs known as fluoroquinolones. nih.gov These agents are broad-spectrum synthetic antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. nih.gov The synthesis of these potent antibacterial drugs often involves multi-step processes where halogenated benzoic acids, like 2,4-dichloro-5-fluorobenzoic acid, are crucial starting materials. nih.govmdpi.commdpi.com

Inhibitors of Biological Targets (e.g., Dihydroorotate (B8406146) Dehydrogenase and Aurora Kinase Inhibitors)

Derivatives of halogenated benzoic acids are instrumental in creating inhibitors for key biological targets in cancer and autoimmune diseases.

Aurora Kinase Inhibitors: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to various cancers. nih.gov Consequently, they are significant targets for anticancer drug development. A regioisomer of the title compound, 5-chloro-2-fluorobenzoic acid, is used in the molecular design of pyrimidine-based Aurora kinase inhibitors. nih.gov In these inhibitors, the presence and position of the halogen substituents on the benzoyl moiety are critical for binding affinity and biological activity. nih.gov

Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells and activated immune cells. google.com This makes DHODH an attractive target for developing anticancer and anti-inflammatory drugs. google.comnih.gov Computational studies have shown that related compounds, such as 2-chloro-5-fluoro phenol (B47542), demonstrate strong interaction with human dihydroorotate dehydrogenase (hDHODH), suggesting the potential of this substitution pattern for designing effective inhibitors. nih.gov

Research into Hypoglycemic Agents utilizing Related Precursors

The management of diabetes mellitus often involves targeting various enzymes and receptors to control blood glucose levels. Research has shown that compounds containing halogenated aromatic rings, similar to the structure of this compound, are actively being investigated as potential hypoglycemic agents. For instance, derivatives of 2,4-dichlorobenzoic acid have been synthesized and shown to inhibit α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. researchgate.netnih.gov Similarly, benzothiazole (B30560) derivatives, which can be synthesized from related precursors, have been designed as potential antidiabetic agents that activate AMPK, a key regulator of cellular energy metabolism. acs.orgmdpi.com These studies highlight the utility of halogenated aromatic scaffolds in the discovery of new treatments for diabetes.

Structure-Activity Relationship (SAR) Studies of Functionalized Benzoates

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The functionalized benzoate (B1203000) core is an excellent template for such investigations.

In the development of Aurora kinase inhibitors, for example, SAR studies revealed the critical importance of the substitution pattern on the benzoic acid moiety. nih.gov The presence of a benzamido group was found to be crucial for achieving selectivity for Aurora kinases. nih.gov Systematic modification of the halogen atoms on the phenyl ring allows researchers to fine-tune the inhibitory potency and selectivity of the compounds. These studies help in identifying the optimal positions and types of substituents needed to enhance interactions with the target protein, leading to the design of more potent and specific drugs. nih.gov

| Compound/Modification | Target | Key SAR Finding | Reference |

| 5-Aminopyrimidinyl quinazolines | Aurora A Kinase | Introduction of a benzamido group is crucial for selectivity. | nih.gov |

| Substituted Sulfamoyl Benzamidothiazoles | NF-κB Pathway | Systematic modifications identified sites tolerant to changes and led to more potent compounds. | nih.gov |

| Halogenated Benzoates | General | The electronegativity and size of halogen atoms (e.g., F, Cl) significantly impact binding affinity and metabolic stability. | nih.gov |

Ligand Design and Metal Complexation in Pharmacological Investigations (e.g., Lanthanide Complexes)

Researchers have synthesized lanthanide complexes using 2-fluorobenzoic acid and other ligands, creating structures with high thermal stability and characteristic fluorescence. nih.gov These metal-organic frameworks (MOFs) and complexes are being explored for a wide range of biomedical applications, including as luminescent probes for sensing biologically relevant molecules and for in-vitro and in-vivo imaging. rsc.orgrsc.orgrsc.orgresearchgate.netnih.gov The ability to tune the properties of these complexes by modifying the benzoate ligand makes them highly versatile tools in pharmacological research. researchgate.net

Computational Approaches in Medicinal Chemistry Research (e.g., Molecular Docking, Virtual Screening)

Computational methods are indispensable tools in modern drug discovery, enabling rapid screening of virtual compound libraries and prediction of binding interactions between a ligand and its target protein.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to elucidate the basis of its activity. For example, molecular docking studies of 2-chloro-5-fluoro phenol, a precursor to the title compound, with Staphylococcus aureus Tyrosyl-tRNA synthetase and human DHODH have supported experimental findings of its antibacterial and potential enzyme-inhibitory activities. nih.gov Similarly, docking studies of dichlorobenzoic acid derivatives with α-amylase and α-glucosidase have helped to explain their antidiabetic potential by showing strong interactions with the active sites of these enzymes. nih.gov

Virtual Screening: This computational technique involves docking large libraries of compounds against a target structure to identify potential hits. It is often a crucial first step in a drug discovery campaign. researchgate.net For instance, in the development of antidiabetic agents, in silico methods are used to screen benzimidazole-urea derivatives to identify candidates with promising α-amylase and α-glucosidase inhibitory activity before undertaking their synthesis and biological evaluation. nih.gov These computational approaches significantly accelerate the process of identifying and optimizing lead compounds, making the development of new drugs more efficient and cost-effective.

Patent Landscape and Innovations in Ethyl 2 Chloro 5 Fluorobenzoate Chemistry

Analysis of Patented Synthetic Routes and Process Improvements

The synthesis of Ethyl 2-chloro-5-fluorobenzoate is not typically a single-step process but rather a multi-stage endeavor that begins with the synthesis of its precursor, 2-chloro-5-fluorobenzoic acid. The patent landscape reveals several strategic approaches to constructing this core aromatic structure, often involving halogenation, nitration, and subsequent functional group interconversions.

Another patented approach involves the oxidation of a substituted toluene. While not directly for the target molecule, the synthesis of 2-chloro-5-nitro-benzoic acid has been achieved by the oxidation of 2-chloro-5-acetamino-toluene with potassium permanganate, followed by hydrolysis of the acetyl group. googleapis.com This highlights the use of oxidation of an alkyl side chain as a patented method to introduce the carboxylic acid functionality.

Furthermore, patents describe the synthesis of di-halogenated fluorobenzoic acids, which are structurally related to the precursor of this compound. One such patent details the preparation of 2,4-dichloro-5-fluorobenzoic acid from 2,4-dichloro-5-fluoronitrobenzene (B1301596) through reduction and subsequent diazotization and hydrolysis. google.com This process is noted for being suitable for large-scale industrial production as it avoids the use of hazardous hydrogen fluoride (B91410). google.com

Once the 2-chloro-5-fluorobenzoic acid precursor is obtained, the final step is esterification to yield this compound. The patent literature describes various general methods for the esterification of benzoic acids that are applicable here. One patented method involves the esterification of benzoic acid with various alcohols, including ethanol (B145695), in the presence of a metal-containing catalyst and an aromatic solvent, with a stepwise increase in temperature to 240-250°C to drive the reaction to completion and achieve high yields. google.comgoogleapis.com Another patent highlights the use of acid catalysts like p-toluene sulfonic acid for the esterification of benzoic acid with dihydric alcohols. google.com These general principles of esterification are widely patented and represent the likely final step in the industrial production of this compound.

Process improvements in the synthesis of related compounds often focus on increasing yield and purity while minimizing hazardous reagents and byproducts. For example, a patent for the preparation of 2,4-dichloro-5-fluoro-benzoic acid from 2,4-dichlorofluorobenzene involves an acylation reaction followed by reaction with sodium hypochlorite (B82951) solution, offering a specific and controlled route to the carboxylic acid. google.com

Table 1: Patented Synthetic Routes for Halogenated Benzoic Acid Precursors

| Starting Material | Key Reaction Steps | Product | Patent Reference |

| Methyl anthranilate | Iodination, Sandmeyer reaction (chlorination), Hydrolysis | 2-chloro-5-iodobenzoic acid | CN104086361A google.com |

| 2-chloro-5-acetamino-toluene | Oxidation (KMnO4), Hydrolysis | 2-chloro-5-nitro-benzoic acid | UNITED STATES PATENT office googleapis.com |

| 2,4-dichloro-5-fluoronitrobenzene | Reduction, Diazotization, Hydrolysis | 2,4-dichloro-5-fluorobenzoic acid | CN1031074A google.com |

| 2,4-dichlorofluorobenzene | Acylation, Reaction with sodium hypochlorite | 2,4-dichloro-5-fluorobenzoic acid | EP0176026 google.com |

Emerging Patent Applications in Derivative Synthesis and Industrial Applications

This compound is a valuable building block for the synthesis of more complex molecules with a range of industrial applications, particularly in the agrochemical and pharmaceutical sectors. Emerging patent applications highlight its use in the creation of novel heterocyclic compounds.

One significant area of innovation is the synthesis of pyrazole (B372694) derivatives, which are known to exhibit pesticidal activity. A patent application describes the preparation of a variety of pyrazole derivatives, and while it does not explicitly name this compound as a starting material, the disclosed structures are consistent with its use as a key intermediate. google.com The general synthesis of pyrazoles often involves the reaction of a β-dicarbonyl compound (which can be derived from an ester like this compound) with hydrazine (B178648) or its derivatives. google.com A patented process for preparing pyrazole derivatives involves reacting an alpha,beta-unsaturated carbonyl compound with hydrazine in the presence of sulfuric acid and iodine, leading to high yields and purity. google.com This indicates a clear pathway for the conversion of this compound into novel pyrazole-based pesticides.

In the pharmaceutical arena, derivatives of halogenated benzoic acids are being explored as potent therapeutic agents. For instance, a patent discloses the synthesis of C-glucoside derivatives as inhibitors of the sodium-glucose co-transporter (SGLT), which are useful in the treatment of diabetes. googleapis.com The synthesis starts from 2-chloro-5-iodobenzoyl chloride, a close structural relative of the corresponding acid chloride of this compound, suggesting that similar fluorinated C-glucoside derivatives could be developed. googleapis.com

Furthermore, a United States patent details the preparation of pyrazole derivatives as kinase inhibitors. googleapis.com The synthesis starts from 3-bromo-5-chloro-2-fluorobenzoic acid, which is then converted into a tert-butyl carbamate (B1207046) intermediate before undergoing a Suzuki coupling reaction to form the pyrazole core. googleapis.com This highlights the potential of using this compound in the synthesis of highly substituted pyrazoles for targeted cancer therapy.

Future Directions and Emerging Research Avenues for Ethyl 2 Chloro 5 Fluorobenzoate

Green Chemistry Approaches in the Synthesis of Halogenated Esters

The synthesis of halogenated esters, including Ethyl 2-chloro-5-fluorobenzoate, has traditionally relied on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are driving research towards more sustainable and environmentally benign synthetic protocols. jetir.orgnih.gov Key areas of focus include the use of novel catalysts, safer solvents, and processes with high atom economy.

Recent advancements have highlighted the potential of innovative catalytic systems to replace traditional, more hazardous reagents. For instance, the development of bimetallic oxide clusters, such as Rhodium-Ruthenium (RhRu) catalysts, enables the efficient synthesis of esters using molecular oxygen as the sole oxidant, with water being the only byproduct. labmanager.com This approach significantly reduces the environmental impact compared to conventional methods. Another green strategy involves the use of solid acid catalysts or functionalized ionic liquids, which can replace corrosive mineral acids like sulfuric acid in esterification reactions. jetir.orgresearchgate.net These catalysts are often reusable, simplifying product isolation and minimizing acidic waste streams. researchgate.net

Furthermore, transition metal-catalyzed C-H functionalization represents an ideal transformation in terms of atom economy, as it avoids lengthy and wasteful protection-deprotection sequences often required in classical cross-coupling reactions. rsc.org Applying these methods to the synthesis of halogenated benzoates could streamline production and reduce waste.

| Green Chemistry Principle | Application in Halogenated Ester Synthesis | Potential Benefit |

|---|---|---|

| Use of Catalysis | Employing reusable solid acids, bimetallic oxide clusters, or ionic liquids. labmanager.comresearchgate.net | Reduces waste, avoids corrosive reagents, and can simplify purification. |

| High Atom Economy | Utilizing C-H activation strategies to build the aromatic core directly. rsc.org | Minimizes byproducts by incorporating a greater proportion of reactant atoms into the final product. |

| Use of Safer Solvents | Replacing chlorinated solvents with water, supercritical fluids, or ionic liquids. nih.gov | Reduces toxicity and environmental persistence of solvents used in the process. |

| Design for Energy Efficiency | Developing reactions that proceed under mild conditions (lower temperature and pressure). nih.gov | Lowers energy consumption and associated environmental footprint. |

Catalytic Asymmetric Synthesis of Chiral Analogues of this compound

The development of chiral molecules is a cornerstone of modern pharmaceutical science, as different enantiomers of a drug can have vastly different biological activities. Asymmetric catalysis offers a powerful strategy for producing enantiopure compounds. researchgate.netfrontiersin.org Future research will likely focus on developing catalytic asymmetric methods to synthesize chiral analogues of this compound, where chirality is introduced either on the aromatic ring (atropisomers) or on substituents derived from the ester group.

Organocatalysis has emerged as a particularly promising field for these transformations. Chiral amine catalysts, such as those derived from cinchona alkaloids or Jørgensen-Hayashi catalysts, have been successfully used for the enantioselective halogenation of various organic molecules. researchgate.netnih.gov These methods could be adapted to introduce chiral centers into precursors of halogenated benzoates. For example, the asymmetric decarboxylative chlorination of β-ketocarboxylic acids in the presence of a chiral primary amine catalyst can produce α-chloroketones with high enantiopurity, which can serve as versatile chiral building blocks. researchgate.net

Furthermore, chiral Brønsted acids and phase-transfer catalysts are being explored for a wide range of asymmetric transformations. frontiersin.orgresearchgate.net These catalysts can create a chiral environment around the substrate, directing reactions to produce one enantiomer preferentially. Applying these sophisticated catalytic systems to derivatives of this compound could yield novel, enantiomerically pure compounds with unique stereochemistry, opening up new possibilities for drug discovery and development. ims.ac.jp

| Catalytic Approach | Example Catalyst Type | Potential Application for Chiral Analogues |

|---|---|---|

| Organocatalysis | Cinchona alkaloid derivatives, Jørgensen-Hayashi catalyst. researchgate.netnih.gov | Enantioselective halogenation or functionalization of precursor molecules. |

| Phase-Transfer Catalysis | Chiral ammonium salts. researchgate.net | Asymmetric alkylation or halogenation of β-keto esters to create chiral intermediates. |

| Brønsted Acid Catalysis | Chiral phosphoric acids. frontiersin.orgims.ac.jp | Controlling stereochemistry in Diels-Alder or other cycloaddition reactions to build complex chiral scaffolds. |

| Transition Metal Catalysis | Chiral copper or rhodium complexes. researchgate.net | Asymmetric C-H functionalization or cross-coupling reactions. |

Exploration of Novel Biological Activities Beyond Current Applications

Functionalized benzoates and their derivatives are scaffolds found in a wide array of biologically active molecules. While this compound is primarily an intermediate, its unique substitution pattern makes it an attractive starting point for synthesizing new compounds with potential therapeutic applications. Future research is expected to explore a broad spectrum of biological activities for molecules derived from this scaffold.

Derivatives of substituted benzoic acids, such as benzamides and related heterocycles, have shown promise in various therapeutic areas. For instance, novel benzoate (B1203000) compounds have been evaluated as local anesthetics. nih.gov The structural motifs present in this compound could be incorporated into new anesthetic candidates. Moreover, the synthesis of heterocyclic systems like benzothiazoles, which can possess anticancer, antimicrobial, anti-inflammatory, and analgesic properties, often starts from substituted benzoic acids. researchgate.netpharmacyjournal.inmdpi.com The specific chloro and fluoro substituents on the ring could modulate the pharmacological activity of these resulting heterocycles.

There is also growing interest in the antimicrobial properties of functionalized polymers and small molecules. acs.org Benzoate-containing polymers have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus. acs.org Derivatives of this compound could be explored for the development of new antimicrobial agents to combat drug-resistant bacteria. nih.gov Additionally, research into D-amino acid oxidase (DAO) inhibitors has shown that sodium benzoate can impact brain activity in patients with mild cognitive impairment, suggesting a potential role for benzoate derivatives in treating neurological conditions. nih.gov

| Potential Biological Activity | Rationale / Related Research | Compound Class to Investigate |

|---|---|---|

| Antimicrobial / Antifungal | Functionalized benzoates and benzothiazoles show activity against various pathogens. pharmacyjournal.inacs.org | Novel amides, benzothiazoles, and oxadiazole derivatives. nih.gov |

| Anticancer | Benzothiazole (B30560) derivatives exhibit antiproliferative activity. mdpi.com | Substituted benzothiazoles and carbazoles. nih.gov |

| Anti-inflammatory / Analgesic | Substituted benzothiazoles are known to possess analgesic and anti-inflammatory properties. researchgate.net | Amide and heterocyclic derivatives. |

| Neurological Activity | Sodium benzoate acts as a D-amino acid oxidase inhibitor, affecting brain function. nih.gov | Small molecule derivatives capable of crossing the blood-brain barrier. |

| Local Anesthetic | Designed benzoate compounds have demonstrated local anesthetic effects. nih.gov | Novel esters and amides with modified side chains. |

Advanced Materials Science Applications of Functionalized Benzoates

The unique electronic and structural properties imparted by halogen substituents make functionalized benzoates like this compound intriguing building blocks for advanced materials. Research in this area is moving beyond their role as simple intermediates to explore their incorporation into functional polymers, ionic liquids, and other novel materials. researchgate.net

One emerging application is the synthesis of benzoate-based ionic liquids. researchgate.net By using substituted benzoates as the anionic component, it is possible to create ionic liquids with tailored properties, such as thermal stability and specific supramolecular aggregation behaviors. These materials have potential uses as green solvents, electrolytes in energy storage devices, or catalysts. researchgate.net

In polymer science, functionalized benzoates can be incorporated into polymer backbones or as pendant groups to impart specific properties. For example, polymers containing hydroxybenzoate units have been designed with antimicrobial activity for potential use in medical device coatings or antimicrobial wound dressings. acs.org The halogen atoms on the this compound ring could enhance polymer properties such as thermal resistance, flame retardancy, and hydrophobicity. These functionalized polymers could find applications in high-performance plastics, advanced coatings, or specialized membranes for separation processes. Automated synthesis platforms are accelerating the discovery of such new polymers by allowing for high-throughput screening of different monomers and polymerization conditions. wikipedia.org

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-chloro-5-fluorobenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2-chloro-5-fluorobenzoic acid or nucleophilic substitution using intermediates like 2-chloro-5-fluorobenzoyl chloride ( ). Key factors include:

- Solvent selection : Ethanol (EtOH) is commonly used due to its polarity and compatibility with carbonate bases ( ).

- Catalysts : Sodium carbonate (Na₂CO₃) enhances reactivity in nucleophilic acyl substitution ( ).

- Temperature : Room temperature to mild heating (40–60°C) balances reaction rate and byproduct minimization. Yield optimization requires monitoring intermediates via TLC or HPLC and purification by recrystallization or column chromatography.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting patterns) ( ).

- IR : Peaks at ~1700 cm⁻¹ confirm ester carbonyl groups ().

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight ().

- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases ( ).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL ( ) or the WinGX suite ( ) provides precise bond lengths/angles. For example:

Q. How do electronic effects of chloro and fluoro substituents impact the reactivity of this compound in cross-coupling reactions?

- Fluorine : Strong electron-withdrawing effect activates the aromatic ring toward electrophilic substitution at the para position ().

- Chlorine : Moderately deactivates the ring but facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can model charge distribution and predict regioselectivity. Experimental validation involves comparing reaction rates with analogs like Ethyl 5-chloro-2-hydroxybenzoate ().

Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?

- Reproducibility checks : Standardize solvents, catalysts, and equipment (e.g., microwave vs. conventional heating).

- Byproduct analysis : Use GC-MS or LC-MS to identify side products (e.g., di-ester formation via over-acylation).

- Meta-analysis : Compare data from PubChem ( ) and crystallographic databases to identify outliers. For instance, yields >90% may require anhydrous conditions not explicitly stated in methods ( ).

Methodological Tools and Data Analysis

Q. What computational tools are suitable for modeling the electronic properties of this compound?

- DFT Software (Gaussian, ORCA) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media ().

- Crystallographic Refinement : SHELXL’s twin refinement module resolves data from twinned crystals ( ).

Q. How can researchers design experiments to study the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or modifying the ester group) ().